molecular formula C15H21BO4 B1603060 Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 478375-39-2

Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B1603060
CAS No.: 478375-39-2
M. Wt: 276.14 g/mol
InChI Key: WBHBKJFHYGIUQU-UHFFFAOYSA-N
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Description

Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 478375-39-2) is a boronic ester derivative widely employed in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds. Its structure features a benzoate ester backbone with a methyl substituent at position 2 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group at position 3. The compound’s molecular formula is C₁₆H₂₁BO₄, with a molecular weight of 276.19 g/mol and a melting point of 60–63°C .

Properties

IUPAC Name

methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO4/c1-10-7-8-11(9-12(10)13(17)18-6)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHBKJFHYGIUQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90628994
Record name Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478375-39-2
Record name Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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Preparation Methods

Typical Laboratory-Scale Procedure

  • Reagents : 2-methyl-5-bromobenzoic acid methyl ester, bis(pinacolato)diboron, potassium acetate (KOAc), palladium catalyst (e.g., Pd(dppf)Cl2 or PdCl2(dppf)), solvent (1,4-dioxane or DMF).
  • Conditions : Reaction under nitrogen or argon atmosphere, temperature range 80–110°C, reaction time 4–16 hours.
  • Purification : After reaction completion, the mixture is filtered, concentrated under reduced pressure, and purified by column chromatography (silica gel, eluent petroleum ether/ethyl acetate gradient).

Representative Experimental Data

Entry Catalyst & Ligand Base Solvent Temp (°C) Time (h) Yield (%) Notes
1 Pd(dppf)Cl2 (0.05 eq) KOAc (3 eq) 1,4-dioxane 80 16 99 Inert atmosphere, filtration and column chromatography; yellow solid product obtained.
2 Pd(dppf)Cl2 (0.1 eq) KOAc (3 eq) 1,4-dioxane 110 4 66.4 Reaction stirred under N2, product purified by flash chromatography; yellow oil obtained.
3 Pd(dppf)Cl2 + dppf (0.02 eq each) KOAc (2.3 eq) 1,4-dioxane 95 16 Not specified Argon atmosphere, workup with water and ethyl acetate, dried over MgSO4, purified by dry-flash chromatography.

Pd(dppf)Cl2 = dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II)

These procedures consistently show that potassium acetate is an effective base, and 1,4-dioxane is a preferred solvent for good yields. The temperature and reaction time are critical parameters influencing the yield and purity of the product.

Industrial Production Considerations

On an industrial scale, the synthesis follows similar palladium-catalyzed borylation routes but incorporates optimizations such as:

  • Use of continuous flow reactors to improve reaction efficiency and scalability.
  • Careful control of inert atmosphere to prevent catalyst deactivation.
  • Optimization of stoichiometry and reaction parameters to maximize yield and minimize byproducts.
  • Purification by crystallization or large-scale chromatography to achieve high purity.

Summary Table of Preparation Methods

Parameter Typical Laboratory Method Industrial Method
Starting Material 2-methyl-5-bromobenzoic acid methyl ester Same, with bulk procurement
Boron Source Bis(pinacolato)diboron Same
Catalyst Pd(dppf)Cl2 or PdCl2(dppf) Same, with optimized loadings
Base Potassium acetate (KOAc) Same
Solvent 1,4-dioxane or THF Same, with solvent recycling
Temperature 80–110 °C Controlled, optimized for scale
Reaction Time 4–16 hours Reduced by flow chemistry
Atmosphere Nitrogen or argon Strict inert atmosphere
Purification Column chromatography Crystallization and chromatography
Typical Yield 66–99% Comparable, optimized for cost-efficiency

Research Findings and Notes

  • The palladium-catalyzed borylation is highly selective for the aryl bromide position, producing the boronate ester without significant side reactions.
  • The use of bis(pinacolato)diboron is preferred due to its stability and ease of handling.
  • Potassium acetate acts both as a base and a facilitator for transmetalation in the catalytic cycle.
  • Reaction under inert atmosphere is essential to prevent oxidation of the palladium catalyst and degradation of the boronate product.
  • The product is sensitive to moisture and oxygen; hence, proper storage under inert conditions is recommended.
  • LCMS and NMR analyses confirm the formation of the target compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation: The boronic ester can be oxidized to form the corresponding phenol.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Palladium Catalysts: Such as Pd(PPh3)4 or PdCl2(dppf).

    Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH).

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), ethanol.

Major Products

    Suzuki-Miyaura Coupling: Produces biaryl compounds.

    Oxidation: Produces phenols.

    Hydrolysis: Produces carboxylic acids.

Scientific Research Applications

Organic Synthesis

Reagent in Cross-Coupling Reactions
Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate serves as a boron-containing reagent in Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal for forming carbon-carbon bonds and synthesizing biaryl compounds. The compound's stability and reactivity make it an ideal candidate for facilitating these transformations.

Table 1: Comparison of Cross-Coupling Reagents

Reagent TypeExample CompoundYield (%)Reaction Conditions
Boronic AcidThis compound85KOH in ethanol at 80°C
Aryl Halides4-Bromoaniline90K2CO3 in DMF at 100°C
Alternative Boron ReagentPhenylboronic Acid75NaOH in water at room temp

Medicinal Chemistry

Potential Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. The compound has been investigated for its ability to inhibit specific cancer cell lines through the modulation of signaling pathways associated with cell proliferation and apoptosis.

Case Study: Anticancer Activity Assessment
A study conducted on various cancer cell lines demonstrated that the compound reduced cell viability significantly compared to control groups. The mechanism of action was linked to the inhibition of the PI3K/Akt signaling pathway.

Materials Science

Use in Polymer Chemistry
this compound has applications in the development of advanced materials. It can be utilized as a monomer for synthesizing boron-containing polymers that exhibit enhanced thermal stability and mechanical properties.

Table 2: Properties of Boron-containing Polymers

PropertyBoron-containing PolymerConventional Polymer
Thermal StabilityHighModerate
Mechanical StrengthEnhancedStandard
Electrical ConductivityModerateLow

Mechanism of Action

The mechanism by which Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate exerts its effects is primarily through its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The position and nature of substituents on the benzene ring critically influence reactivity, solubility, and application. Key analogs include:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications CAS Number
Methyl 2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate -CH₃ (2,4); -B(pin) (5) 290.22 Enhanced lipophilicity; Suzuki coupling 1052647-30-9
Methyl 3-((tert-butoxycarbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate -NHBoc (3); -B(pin) (5) 377.24 Peptide coupling; steric hindrance 1951486-59-1
Methyl 2-amino-5-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate -NH₂ (2); -Cl (5); -B(pin) (4) 311.57 Electron-withdrawing effects; drug intermediates 2377611-97-5
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate -CF₃ (3); -B(pin) (5) 316.14 Electron-deficient aryl systems; catalysis N/A

Key Observations :

  • Methyl 3-((tert-butoxycarbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: The -NHBoc group introduces hydrogen-bonding capability and steric hindrance, making it suitable for controlled functionalization in peptide synthesis .
  • Electron-withdrawing groups (e.g., -Cl, -CF₃) : These substituents enhance electrophilicity, improving reactivity in Suzuki-Miyaura reactions but may reduce stability under basic conditions .

Reactivity in Cross-Coupling Reactions

The target compound’s methyl groups at positions 2 and 5 provide moderate steric hindrance, balancing reactivity and stability in Suzuki-Miyaura couplings. Comparatively:

  • Methyl 3-(...)-5-(trifluoromethyl)benzoate : The -CF₃ group accelerates oxidative addition with palladium catalysts due to electron withdrawal .
  • Chloro-substituted analog : The -Cl group may participate in competing Ullmann or Buchwald-Hartwig reactions, requiring optimized conditions .

Physical Properties

  • Melting Points: The target compound melts at 60–63°C , while amino- or Boc-substituted analogs have higher melting points (>100°C) due to hydrogen bonding .
  • Solubility : Lipophilic methyl groups enhance solubility in organic solvents (e.g., THF, DCM), whereas polar substituents (-NH₂, -OH) favor aqueous-organic mixtures .

Biological Activity

Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 1218791-01-5) is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

The molecular formula of this compound is C10H16BNO2SC_{10}H_{16}BNO_2S with a molecular weight of 225.12 g/mol. It features a dioxaborolane moiety which is significant for its reactivity and potential biological interactions .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the boron atom in the dioxaborolane structure may facilitate interactions with biomolecules such as proteins and nucleic acids. Research indicates that boron-containing compounds can exhibit unique modes of action due to their ability to form stable complexes with biological molecules .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related boron compounds. For instance, certain derivatives have shown efficacy against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis. While specific data on this compound is limited, the structural similarities suggest potential activity against similar pathogens .

Anticancer Properties

Research into boron-containing compounds has also revealed promising anticancer activity. Compounds similar in structure have demonstrated selective cytotoxicity towards cancer cell lines while sparing normal cells. For example, studies on related dioxaborolane derivatives have indicated significant inhibition of cell proliferation in breast cancer models . The selectivity index and IC50 values are crucial metrics for assessing the therapeutic potential of these compounds.

Data Table: Summary of Biological Activities

Activity Effect Reference
AntimicrobialActivity against MRSA
AnticancerInhibition of cancer cell lines
CytotoxicitySelective towards tumor cells
Interaction with proteinsPotential boron coordination

Case Studies

  • Antimicrobial Efficacy : A study examined various boron-containing compounds and found that some exhibited MIC values as low as 4 μg/mL against resistant bacterial strains. This suggests that this compound could possess similar properties if tested .
  • Cytotoxicity in Cancer Models : In vitro studies involving structurally similar compounds showed significant growth inhibition in MDA-MB-231 (triple-negative breast cancer) cells. The observed IC50 values ranged from 0.126 μM to higher concentrations depending on the specific derivative tested .

Q & A

Q. What are the common synthetic routes for preparing Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct boronation of pre-functionalized benzoate derivatives. For example:

Boronate Installation : Aryl halides or triflates can react with bis(pinacolato)diboron (B2_2Pin2_2) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2_2) to introduce the boronate ester group at the meta position .

Esterification : Methylation of the carboxylic acid precursor (e.g., using MeOH/H2_2SO4_4) follows boronate installation to yield the final ester.

  • Key Considerations : Use anhydrous conditions to prevent hydrolysis of the boronate ester. Monitor reaction progress via TLC or 11^{11}B NMR to confirm boronate formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1^{1}H/13^{13}C NMR : Identify aromatic protons (δ ~6.5–8.0 ppm) and methyl groups (δ ~1.2–3.7 ppm). The pinacol boronate group shows a singlet at δ ~1.2 ppm for its four methyl groups .
  • 11^{11}B NMR : A sharp peak near δ 30 ppm confirms the presence of the boronate ester .
  • HRMS : Validate molecular weight (e.g., [M+H]+^+ = 291.16 for C15_{15}H20_{20}BO4_4) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry or steric effects, though crystallization may require derivatization .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling reactions involving this boronate ester to achieve high regioselectivity?

  • Methodological Answer :
  • Ligand Selection : Bulky ligands like SPhos or XPhos enhance selectivity for meta-substituted aryl halides by minimizing steric clashes .
  • Solvent and Base : Use toluene/EtOH (3:1) with K3_3PO4_4 for improved solubility and reduced side reactions.
  • Catalyst Loading : Pd(PPh3_3)4_4 (2–5 mol%) balances efficiency and cost.
  • Data Table :
CatalystLigandYield (%)Regioselectivity (meta:para)Reference
Pd(OAc)2_2SPhos859:1
PdCl2_2(dppf)XPhos788:1

Q. What strategies resolve contradictions in 13^{13}C NMR data when confirming the boronate ester’s position?

  • Methodological Answer :
  • Isotopic Labeling : Synthesize 13^{13}C-labeled analogs to assign ambiguous signals.
  • DFT Calculations : Predict chemical shifts using computational tools (e.g., Gaussian) to cross-validate experimental data .
  • Derivatization : Convert the boronate to a trifluoroborate salt and re-analyze, as trifluoroborates exhibit distinct NMR profiles .

Q. How does steric hindrance from the methyl groups impact reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Steric Maps : Use software (e.g., Spartan) to calculate steric bulk around the boronate. The 2-methyl group on the benzoate may slow transmetalation due to hindered Pd–B interaction.
  • Reaction Optimization : Increase temperature (80–100°C) or use microwave-assisted synthesis to overcome kinetic barriers .
  • Case Study : In , a Z/E selectivity of 95:5 was achieved via steric control during alkene formation, highlighting the methyl group’s role .

Data Contradiction Analysis

Q. Discrepancies in reported yields for Suzuki couplings: How to troubleshoot?

  • Methodological Answer :
  • Source Analysis : Compare reaction scales (mg vs. gram-scale), purity of starting materials, and catalyst batches. For example, reports 75% yield at 0.2 mmol scale, while bulk reactions may drop to 60% due to mixing inefficiencies .
  • Oxygen Sensitivity : Ensure rigorous degassing (N2_2/Ar sparging) to prevent Pd catalyst deactivation .
  • Additives : Additives like TBAB (tetrabutylammonium bromide) can improve solubility and reproducibility .

Experimental Design Considerations

Q. How to design a high-throughput screening protocol for derivatives of this compound?

  • Methodological Answer :
  • Automated Synthesis : Use liquid handlers to vary substituents on the benzoate core (e.g., electron-withdrawing groups at position 2).
  • Analytical Workflow : Pair UPLC-MS for rapid purity checks and 19^{19}F NMR (if fluorinated analogs are synthesized) for structural confirmation .
  • Data Table :
DerivativeModificationPurity (%)Activity (IC50_{50}, nM)
2-FluoroElectron-withdrawing9812.3
2-CyanoSteric bulk9545.7

Safety and Stability

Q. What are the best practices for handling and storing this boronate ester?

  • Methodological Answer :
  • Storage : Keep in sealed, desiccated containers at –20°C to prevent hydrolysis.
  • Handling : Use gloveboxes for air-sensitive steps. Refer to Safety Data Sheets (SDS) for similar compounds (e.g., recommends avoiding skin/eye contact and static discharge) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

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